

# Spectroscopic Data of 1,7-Dimethyl-9H-carbazole: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1,7-dimethyl-9H-carbazole

Cat. No.: B3033082

[Get Quote](#)

## Introduction

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties.<sup>[1]</sup> The strategic placement of substituents on the carbazole nucleus allows for the fine-tuning of these properties, leading to applications ranging from novel therapeutic agents to advanced organic light-emitting diodes (OLEDs). Among these, dimethylated carbazoles are of significant interest for their potential in modulating biological activity and material characteristics.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of **1,7-dimethyl-9H-carbazole**. As a complete, publicly available dataset for this specific isomer is not readily available, this document will leverage foundational spectroscopic principles and comparative data from closely related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only offers a robust predictive framework for **1,7-dimethyl-9H-carbazole** but also serves as a methodological guide for the characterization of other novel carbazole derivatives.

## Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering for the carbazole ring system is used. The structure of **1,7-dimethyl-9H-carbazole** is depicted below, with each position explicitly numbered. This convention will be used throughout the guide for the assignment of NMR signals.

Caption: Molecular structure and IUPAC numbering of **1,7-dimethyl-9H-carbazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13) NMR spectra allows for the detailed mapping of the carbon-hydrogen framework.

### Predicted <sup>1</sup>H NMR Spectroscopic Data

The predicted <sup>1</sup>H NMR data for **1,7-dimethyl-9H-carbazole** is summarized in the table below. The chemical shifts ( $\delta$ ) are referenced to tetramethylsilane (TMS) at 0 ppm and are predicted for a solution in a non-polar deuterated solvent like chloroform-d ( $\text{CDCl}_3$ ). The predictions are based on the known spectra of carbazole and its methylated derivatives, such as 2,7-dimethyl-9H-carbazole.[1][2]

| Proton Assignment | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|-------------------|--------------------------------------------|------------------------|-------------------------------------|
| H-2               | ~7.2-7.3                                   | d                      | ~7.5                                |
| H-3               | ~7.1-7.2                                   | t                      | ~7.5                                |
| H-4               | ~7.9-8.0                                   | d                      | ~7.5                                |
| H-5               | ~7.9-8.0                                   | d                      | ~8.0                                |
| H-6               | ~7.0-7.1                                   | dd                     | ~8.0, 1.5                           |
| H-8               | ~7.2-7.3                                   | s                      | -                                   |
| NH (H-9)          | ~7.9-8.1                                   | br s                   | -                                   |
| 1-CH <sub>3</sub> | ~2.4-2.5                                   | s                      | -                                   |
| 7-CH <sub>3</sub> | ~2.4-2.5                                   | s                      | -                                   |

### Interpretation of Predicted <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum of **1,7-dimethyl-9H-carbazole** is expected to be complex due to the asymmetry of the molecule. The aromatic region (7.0-8.1 ppm) will feature signals for the six

aromatic protons.

- Methyl Protons: Two sharp singlets are predicted around 2.4-2.5 ppm, each integrating to three protons, corresponding to the methyl groups at the C1 and C7 positions.
- Aromatic Protons:
  - The protons on the unsubstituted ring (H-5, H-6, and H-8) will exhibit splitting patterns influenced by their neighbors. H-5 is expected to be a doublet, coupled to H-6. H-6 will likely appear as a doublet of doublets, coupled to both H-5 and H-8. The proton at C8, being adjacent to the methyl-substituted C7, is predicted to be a singlet.
  - The protons on the other substituted ring (H-2, H-3, and H-4) will also show characteristic splitting. H-4, being peri to the nitrogen, is expected to be the most deshielded aromatic proton, appearing as a doublet coupled to H-3. H-3 will be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-2 and H-4. H-2 will be a doublet, coupled to H-3.
- NH Proton: A broad singlet corresponding to the N-H proton is expected in the downfield region (around 7.9-8.1 ppm). The chemical shift and broadness of this peak can be highly dependent on the solvent and concentration.

## Predicted $^{13}\text{C}$ NMR Spectroscopic Data

The predicted  $^{13}\text{C}$  NMR data for **1,7-dimethyl-9H-carbazole** is presented below. These predictions are based on the known spectra of carbazole and its derivatives, including 1,8-dimethyl-9H-carbazole and 2,7-dimethyl-9H-carbazole.<sup>[3][4][5]</sup>

| Carbon Assignment | Predicted Chemical Shift ( $\delta$ , ppm) |
|-------------------|--------------------------------------------|
| C-1               | ~128-130                                   |
| C-2               | ~120-122                                   |
| C-3               | ~118-120                                   |
| C-4               | ~110-112                                   |
| C-4a              | ~122-124                                   |
| C-4b              | ~121-123                                   |
| C-5               | ~119-121                                   |
| C-6               | ~125-127                                   |
| C-7               | ~129-131                                   |
| C-8               | ~109-111                                   |
| C-9a              | ~139-141                                   |
| C-9b              | ~138-140                                   |
| 1-CH <sub>3</sub> | ~16-18                                     |
| 7-CH <sub>3</sub> | ~20-22                                     |

## Interpretation of Predicted <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show 14 distinct signals, corresponding to the 12 aromatic carbons and the 2 methyl carbons.

- **Methyl Carbons:** Two signals in the upfield region (16-22 ppm) will correspond to the two methyl groups.
- **Aromatic Carbons:** The 12 aromatic carbons will resonate in the downfield region (109-141 ppm). The carbons directly attached to the nitrogen (C-9a and C-9b) will be the most deshielded among the aromatic carbons. The methyl-substituted carbons (C-1 and C-7) will also be significantly downfield. The remaining eight CH carbons will appear in the

intermediate aromatic region. The specific assignments can be confirmed using advanced 2D NMR techniques like HSQC and HMBC.

## Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of **1,7-dimethyl-9H-carbazole** is as follows:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the high-purity solid sample.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
  - Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
  - Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies to maximize signal-to-noise.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-pulse  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

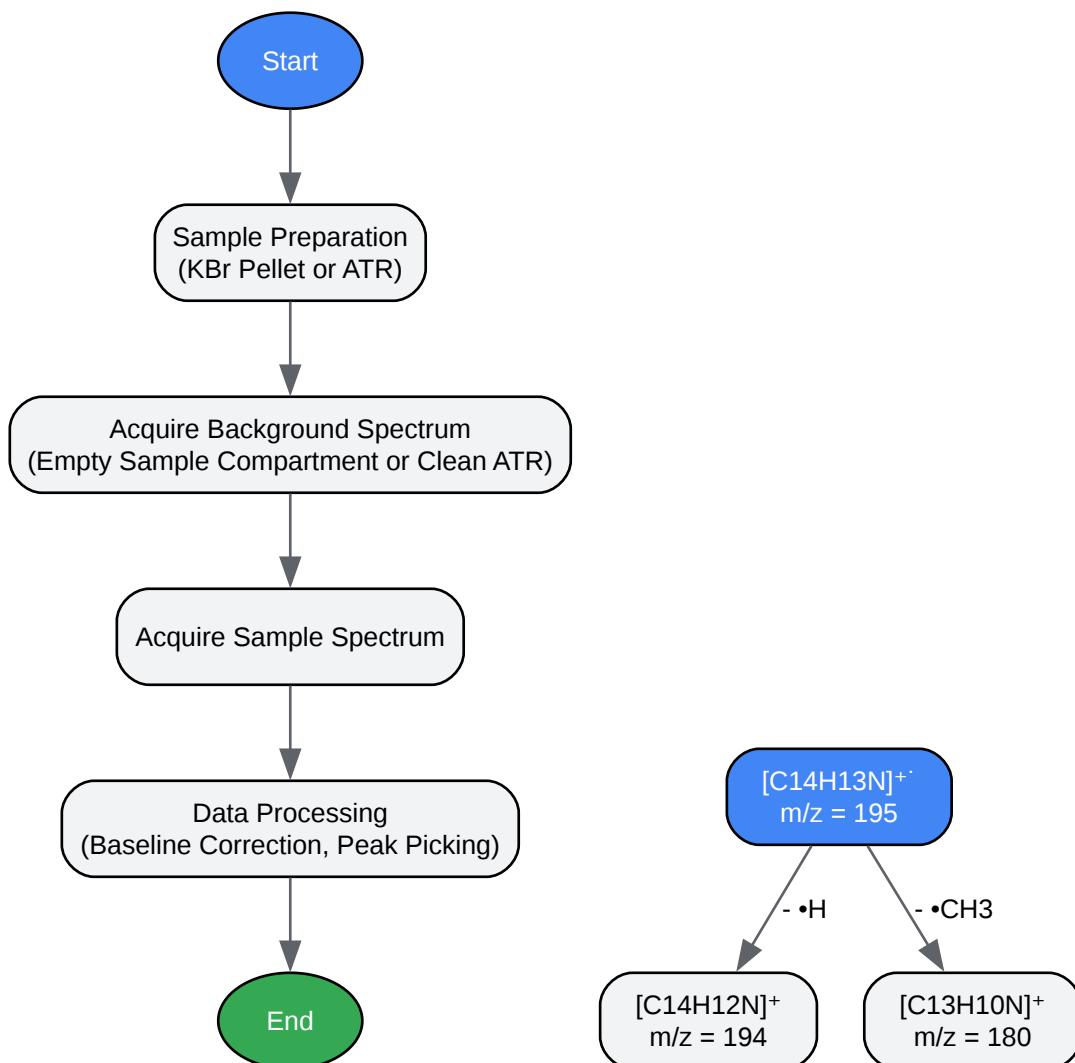
- Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
  - A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$  (typically several hundred to a few thousand scans).
  - Use a relaxation delay of 2 seconds or more to ensure quantitative detection of all carbon signals, including quaternary carbons.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
  - Integrate the peaks in the  $^1\text{H}$  spectrum and pick the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

## Predicted FT-IR Spectroscopic Data

The predicted key IR absorption bands for **1,7-dimethyl-9H-carbazole** are listed below. These predictions are based on the known IR spectra of carbazole and its N-substituted derivatives.  
[3][6][7]


| Wavenumber (cm <sup>-1</sup> ) | Vibration Type                 | Intensity        |
|--------------------------------|--------------------------------|------------------|
| ~3420                          | N-H stretch                    | Medium, Sharp    |
| 3100-3000                      | Aromatic C-H stretch           | Medium           |
| 2960-2850                      | Aliphatic C-H stretch (methyl) | Medium           |
| 1600-1450                      | Aromatic C=C stretch           | Medium to Strong |
| ~1325                          | Aromatic C-N stretch           | Medium           |
| 850-750                        | Aromatic C-H out-of-plane bend | Strong           |

## Interpretation of Predicted IR Spectrum

- N-H Stretching: A characteristic sharp peak around 3420 cm<sup>-1</sup> is expected for the N-H stretching vibration of the secondary amine in the carbazole ring.[3]
- C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of bands in the 3100-3000 cm<sup>-1</sup> region. The C-H stretching vibrations of the two methyl groups will be observed in the 2960-2850 cm<sup>-1</sup> range.
- C=C Stretching: The aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm<sup>-1</sup> region.
- C-N Stretching: The stretching vibration of the aromatic C-N bond is expected to appear around 1325 cm<sup>-1</sup>.
- Fingerprint Region: The region below 1500 cm<sup>-1</sup> is known as the fingerprint region and will contain a complex pattern of bands, including C-H out-of-plane bending vibrations, which are highly characteristic of the substitution pattern on the aromatic rings. Strong bands in the 850-750 cm<sup>-1</sup> range are expected for the aromatic C-H out-of-plane bending.

## Experimental Protocol for FT-IR Spectroscopy

The following is a standard protocol for acquiring the FT-IR spectrum of a solid sample like **1,7-dimethyl-9H-carbazole**.

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Carbazole(86-74-8) 1H NMR [[m.chemicalbook.com](http://m.chemicalbook.com)]

- 3. 1,8-Dimethyl-9H-carbazole | C14H13N | CID 12733085 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 4. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data of 1,7-Dimethyl-9H-carbazole: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3033082#spectroscopic-data-of-1-7-dimethyl-9h-carbazole-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)